



Application Notes and Protocols: X-ray Crystallography of F0045(S)-Hemagglutinin **Complex**

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Compound of Interest		
Compound Name:	F0045(S)	
Cat. No.:	B15563857	Get Quote

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This document provides a detailed protocol for the X-ray crystallographic analysis of the complex formed between the small molecule inhibitor F0045(S) and influenza A virus hemagglutinin (HA), specifically the H1 subtype from the A/Puerto Rico/8/1934 strain (H1/PR8). The provided methodologies are based on established protein crystallography techniques and the specific data available for the **F0045(S)**-HA complex structure.

Data Presentation

The crystallographic data for the **F0045(S)**-H1/PR8 HA complex provide a high-resolution view of the binding interaction. A summary of the data collection and refinement statistics is presented in Table 1. This data is essential for assessing the quality of the crystal structure.

Table 1: Data Collection and Refinement Statistics for F0045(S)-H1/PR8 HA Complex



Data Collection	Refinement		
PDB ID	6WCR	Resolution (Å)	2.68
Space group	P 21 21 21	R-work	0.220
Cell dimensions	R-free	0.246	_
a, b, c (Å)	85.2, 125.4, 175.6	No. of atoms	-
α, β, γ (°)	90, 90, 90	Protein	3898
Ligand	32		
Water	145		
Wavelength (Å)	0.979	B-factors	-
Protein	55.6		-
Ligand	52.3		
Water	45.8	-	
Completeness (%)	99.9	R.m.s. deviations	_
Bond lengths (Å)	0.004		-
Bond angles (°)	0.78		

Experimental Protocols

The following sections outline the key experimental procedures for obtaining and analyzing the crystal structure of the **F0045(S)**-hemagglutinin complex.

Protein Expression and Purification

The hemagglutinin from the influenza A virus (A/Puerto Rico/8/1934 H1N1) is expressed using a baculovirus expression system in Trichoplusia ni (cabbage looper) insect cells.[1]

• Gene Synthesis and Cloning: The gene encoding the ectodomain of H1/PR8 HA is synthesized and cloned into a baculovirus transfer vector (e.g., pFastBac).



- Baculovirus Generation: The recombinant transfer vector is used to generate high-titer recombinant baculovirus in Spodoptera frugiperda (Sf9) cells.
- Protein Expression:Trichoplusia ni cells are infected with the recombinant baculovirus at a high multiplicity of infection and incubated for 72 hours at 27°C.
- Harvesting and Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
- Purification: The soluble HA protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Co-crystallization of the F0045(S)-HA Complex

Co-crystallization is the preferred method for obtaining crystals of the protein-ligand complex, where the ligand is present with the protein before crystallization trials.

- Complex Formation: Purified H1/PR8 HA is incubated with a 5- to 10-fold molar excess of F0045(S) (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice to ensure complex formation.
- Crystallization Screening: The F0045(S)-HA complex is subjected to sparse matrix screening
 using commercially available crystallization screens (e.g., Hampton Research, Qiagen). The
 hanging drop vapor diffusion method is commonly employed.
 - \circ Drop Composition: 1 μ L of the protein-ligand complex solution is mixed with 1 μ L of the reservoir solution.
 - Reservoir Solution: A typical starting condition might involve a polyethylene glycol (PEG) precipitant (e.g., 10-20% PEG 3350), a buffer (e.g., 0.1 M HEPES pH 7.5), and a salt (e.g., 0.2 M NaCl).
- Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration,
 pH, and temperature to obtain diffraction-quality crystals.



X-ray Data Collection and Processing

- Cryo-protection: Before X-ray exposure, the crystals are cryo-protected to prevent ice
 formation at cryogenic temperatures. This is typically achieved by briefly soaking the crystal
 in a solution containing the reservoir components supplemented with a cryoprotectant (e.g.,
 20-25% glycerol or ethylene glycol).
- Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.
- Data Processing: The diffraction images are processed using software packages such as XDS or MOSFLM for indexing, integration, and scaling of the diffraction intensities.

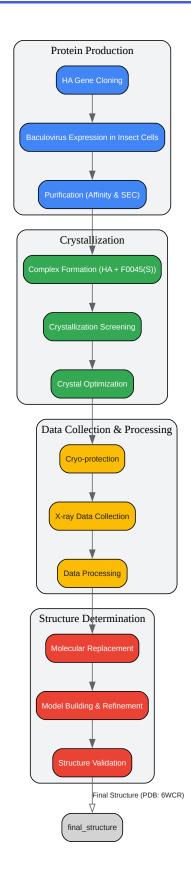
Structure Determination and Refinement

- Phase Determination: The crystal structure of the F0045(S)-HA complex is determined by
 molecular replacement using a previously determined structure of a related hemagglutinin as
 a search model.
- Model Building and Refinement: An initial model of the complex is built into the electron
 density map using software like Coot. The model is then refined using crystallographic
 refinement software (e.g., Phenix or Refmac5) to improve the fit to the experimental data.
 Iterative cycles of manual model building and automated refinement are performed until the
 R-work and R-free values converge to acceptable levels.[1]
- Structure Validation: The final refined structure is validated for its geometric quality and fit to the electron density using tools such as MolProbity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the X-ray crystallography workflow for the **F0045(S)**-hemagglutinin complex.





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Caption: Workflow for X-ray Crystallography of the F0045(S)-Hemagglutinin Complex.



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References

- 1. rcsb.org [rcsb.org]
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